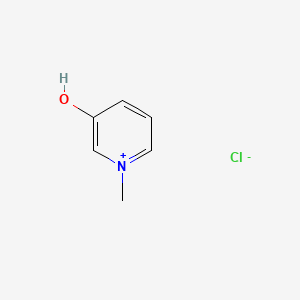

3-Hydroxy-1-methylpyridin-1-ium chloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8ClNO |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3-ol;chloride |

InChI |

InChI=1S/C6H7NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H |

InChI Key |

YOHGBLPVNQSKNV-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC(=C1)O.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The most straightforward methods to synthesize 3-Hydroxy-1-methylpyridin-1-ium chloride and related analogs involve the direct formation of the pyridinium (B92312) ring system or the direct alkylation of a pre-existing pyridine (B92270) ring.

Alkylation of 3-Hydroxypyridines with Methylating Agents (e.g., methyl halides)

The synthesis of 3-Hydroxy-1-methylpyridin-1-ium salts is most commonly achieved through the N-alkylation of 3-hydroxypyridine (B118123). This reaction leverages the nucleophilic character of the pyridine nitrogen atom to attack an electrophilic methyl group provided by a methylating agent. quimicaorganica.org The choice of methylating agent and reaction conditions is critical, as a competing O-alkylation can occur at the hydroxyl group.

Common methylating agents include methyl halides such as methyl iodide. The reaction of 3-hydroxypyridine with methyl iodide typically yields 3-Hydroxy-1-methylpyridin-1-ium iodide. nih.gov To obtain the target chloride salt, a subsequent anion exchange step would be necessary. Alternatively, direct methylation using a methylating agent with a chloride counter-ion can be envisioned, though this is less commonly documented in standard literature. The general reaction is a classic SN2 type mechanism where the nitrogen's lone pair attacks the methyl group, displacing the halide. quimicaorganica.org

| Methylating Agent | Typical Substrate | Product Type | Key Considerations |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 3-Hydroxypyridine | N-methylpyridinium iodide salt | Highly reactive, commonly used. Requires anion exchange for chloride salt. nih.gov |

| Methyl Lithium (MeLi) | Substituted Pyridines | N-methylpyridinium species | Can result in a mixture of N-methylation and deprotonation, depending on the substrate. researchgate.net |

| Methylating Agents (General) | Pyridine | N-methylpyridinium salt | The reaction is an SN2 nucleophilic attack from the nitrogen atom. quimicaorganica.org |

Multi-Component Reaction Strategies for Related Pyridinium Analogs

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyridines in a single step. youtube.com While not typically used for the direct synthesis of simple salts like this compound, they are invaluable for creating more highly substituted or complex pyridinium analogs.

One of the most well-known MCRs for pyridine synthesis is the Hantzsch pyridine synthesis. organic-chemistry.orgchemtube3d.comambeed.com This reaction involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. organic-chemistry.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding aromatic pyridine derivative. organic-chemistry.orgyoutube.com By modifying the starting components, a wide variety of substituted pyridines can be accessed, which could then be N-alkylated to form pyridinium salts.

| Reaction Name | Components | Initial Product | Final Product (after oxidation) |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia, 2x β-ketoester | 1,4-Dihydropyridine | Substituted Pyridine organic-chemistry.orgchemtube3d.com |

Functional Group Interconversions and Derivatization Strategies

Once the 3-Hydroxy-1-methylpyridin-1-ium core is formed, its functional groups can be modified to generate derivatives for various research applications.

Hydroxyl Group Modifications for Research Applications

The hydroxyl group at the 3-position is a prime site for derivatization. It can undergo reactions typical of phenolic alcohols, such as esterification or etherification. For instance, pyrylium (B1242799) salts can react with monoethanolamine to yield N-(2-hydroxyethyl)-pyridinium salts, whose hydroxyl groups can then be esterified with acid chlorides or anhydrides. researchgate.net This demonstrates a common strategy for modifying hydroxyl groups on pyridinium systems to introduce new functionalities. researchgate.net Such modifications are often employed to alter the compound's solubility, lipophilicity, or biological activity.

Substitutions and Additions on the Pyridinium Ring System

The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. Nucleophilic addition to 3-substituted pyridinium salts often occurs, with good regioselectivity favoring the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov These intermediates can then be oxidized to form the corresponding substituted pyridines. nih.gov

Furthermore, direct C-H alkylation of the pyridine ring (prior to N-methylation) is a powerful derivatization strategy. Modern methods allow for the regiodivergent alkylation of pyridines at the C2 or C4 positions. acs.org For example, using 1,1-diborylalkanes as alkylating agents, the choice of an alkyllithium activator can direct the substitution: methyllithium (B1224462) tends to favor C4-alkylation, while sec-butyllithium (B1581126) promotes C2-alkylation. acs.org Such substituted pyridines can then be N-methylated to produce a diverse library of pyridinium salts. For pyridine N-oxides, methods for direct C2 alkylation using photoredox catalysis have also been developed. acs.org

Reaction Mechanisms of Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is key to controlling reaction outcomes.

N-Alkylation of Pyridine : The formation of this compound from 3-hydroxypyridine and a methyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the methylating agent. This forms a new N-C bond and expels the halide as a leaving group, resulting in the positively charged pyridinium cation. quimicaorganica.org In some cases, particularly with organometallic reagents, single electron-transfer (SET) processes may be involved. researchgate.net

Hantzsch Pyridine Synthesis : The mechanism of the Hantzsch synthesis is a well-established sequence of condensation reactions. It begins with an aldol (B89426) condensation between one equivalent of the β-ketoester and the aldehyde. youtube.com Separately, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. youtube.com The key step is the Michael addition of the enamine to the α,β-unsaturated carbonyl compound formed in the aldol condensation. This is followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. youtube.comyoutube.com A final oxidation step is required to aromatize the ring to the pyridine product. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key transformation for introducing functional groups. In the context of synthesizing precursors to 3-hydroxypyridinium (B1257355) salts, the displacement of a leaving group, such as a halide, from the pyridine ring by a nucleophile is a critical step.

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. youtube.comwikipedia.org

For 3-halopyridines, nucleophilic substitution is significantly slower compared to the 2- and 4-isomers. youtube.com The negative charge in the intermediate formed from attack at the 3-position cannot be directly delocalized onto the nitrogen atom, resulting in a less stable intermediate and a higher activation energy for the reaction. youtube.com However, under forcing conditions, such as high temperatures and strong nucleophiles, substitution at the 3-position can be achieved. For instance, the synthesis of 3-hydroxypyridine itself can be accomplished by the hydrolysis of 3-chloropyridine (B48278) with a basic hydroxide (B78521) at elevated temperatures (130-140 °C).

Table 1: Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

| Position of Halogen | Relative Reactivity | Stability of Intermediate |

| 2- (ortho) | High | Stabilized by nitrogen |

| 4- (para) | High | Stabilized by nitrogen |

| 3- (meta) | Low | Less stable |

This table illustrates the general reactivity trend of halopyridines in SNAr reactions.

The mechanism of SNAr reactions typically proceeds via an addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

Alkylation Reaction Mechanisms

The formation of this compound from 3-hydroxypyridine involves the N-alkylation of the pyridine nitrogen. This reaction is a classic example of a nucleophilic attack by the nitrogen lone pair on an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663).

The mechanism of this SN2 reaction involves the backside attack of the nucleophilic nitrogen atom of 3-hydroxypyridine on the electrophilic carbon atom of the methylating agent. This leads to the formation of a transition state where a new N-C bond is forming while the C-leaving group bond is breaking. The reaction results in the formation of the N-methylated pyridinium salt.

A critical aspect of the alkylation of 3-hydroxypyridine is the competition between N-alkylation and O-alkylation. The hydroxyl group at the 3-position also possesses a lone pair of electrons and can act as a nucleophile. The regioselectivity of the alkylation (N- vs. O-) is influenced by factors such as the solvent, the nature of the alkylating agent, and the reaction temperature. Generally, polar aprotic solvents favor N-alkylation. Kinetic studies on the N-methylation of substituted pyridines have provided insights into the factors governing the reaction rates. For instance, the quaternization of pyridines with methyl iodide is a well-studied reaction, and the rate is influenced by the electronic properties of the substituents on the pyridine ring. rsc.org

Ring-Closure and Cycloaddition Reactions in Related Pyridinium Core Synthesis

The fundamental pyridinium core of this compound can also be constructed through various ring-forming reactions. These methods offer alternative synthetic routes that build the heterocyclic ring from acyclic precursors.

One powerful strategy is the hetero-Diels-Alder reaction , a type of [4+2] cycloaddition. In this approach, a 1-azadiene (a four-atom component containing a nitrogen atom) reacts with a dienophile (a two-atom component, typically an alkyne or an alkene) to form a six-membered heterocyclic ring. acs.orgrsc.orgrsc.org Subsequent aromatization of the initially formed dihydropyridine (B1217469) intermediate leads to the pyridine ring. This methodology has been successfully employed for the synthesis of various substituted 3-hydroxypyridines. acs.orgrsc.org The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic nature of the substituents on both the azadiene and the dienophile.

Table 2: Components of Hetero-Diels-Alder Reaction for Pyridine Synthesis

| Reactant | Role | Description |

| 1-Azadiene | 4π component | An open-chain or cyclic compound with conjugated double bonds including one nitrogen atom. |

| Dienophile | 2π component | An alkyne or alkene that reacts with the diene. |

This table outlines the key components in a hetero-Diels-Alder reaction for the synthesis of a pyridine ring.

Another significant approach involves intramolecular cyclization reactions. nih.govyoutube.comencyclopedia.pub Precursors containing both the nitrogen atom and the requisite carbon chain can be designed to undergo ring closure to form the pyridinium ring. These reactions are often promoted by acid or base catalysis and can be highly efficient for the construction of the heterocyclic core. For example, a suitably functionalized δ-amino ketone or a related open-chain compound can cyclize to form a dihydropyridinium species, which can then be oxidized to the aromatic pyridinium salt.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Hydroxy-1-methylpyridin-1-ium chloride, a combination of one-dimensional and two-dimensional NMR experiments has been pivotal in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a related compound, 1-hydroxy-4-methylpyridinium chloride, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons and the methyl group. nih.gov The pyridinium (B92312) ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the positively charged nitrogen atom and the aromatic ring current. The methyl protons attached to the nitrogen atom are expected to appear as a singlet further upfield.

Based on analogous structures, the expected ¹H NMR chemical shifts for this compound in a suitable deuterated solvent would be as follows:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | Downfield | Doublet |

| H-4 | Downfield | Triplet |

| H-5 | Downfield | Doublet |

| H-6 | Downfield | Doublet |

| N-CH₃ | Upfield | Singlet |

| OH | Variable | Singlet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not detailed in the provided search results. However, analysis of related structures, such as 1-hydroxy-4-methylpyridinium chloride, provides a basis for predicting the chemical shifts. nih.gov The pyridinium ring carbons are expected to resonate at lower field due to the electron-withdrawing effect of the quaternary nitrogen. The carbon atom bearing the hydroxyl group (C-3) would be significantly deshielded.

A reference to the ¹³C NMR spectrum of the related 3-Hydroxy-1-methylpyridinium iodide is mentioned in a PubChem entry, citing a 1976 publication in Organic Magnetic Resonance, although the specific data is not provided in the abstract. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 140-150 |

| C-3 | 150-160 |

| C-4 | 120-130 |

| C-5 | 125-135 |

| C-6 | 140-150 |

| N-CH₃ | 40-50 |

Note: These are estimated values based on the analysis of similar compounds.

Heteronuclear Correlation Spectroscopies (e.g., HMBC, HSQC, NOESY) for Structural Assignments

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show correlations between the signals of H-2 and C-2, H-4 and C-4, H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon. This technique is invaluable for assigning the signals of the pyridinium ring. nih.govnih.govucr.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). Key HMBC correlations expected for this compound would include the correlation of the methyl protons (N-CH₃) to the adjacent ring carbons (C-2 and C-6). The aromatic protons would also show correlations to neighboring carbon atoms, helping to confirm the substitution pattern of the ring. nih.govmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing through-space correlations. A NOESY spectrum would be expected to show correlations between the methyl protons and the protons at the 2 and 6 positions of the pyridinium ring, confirming their spatial proximity. acs.org

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies of Pyridinium Nitrogen

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. The chemical shift of the pyridinium nitrogen in this compound is expected to be in the characteristic range for quaternary nitrogens in aromatic systems. researchgate.nethuji.ac.il The ¹⁵N chemical shift is sensitive to factors such as the nature of the substituents on the ring and the solvent. researchgate.net For comparison, the pyridinic nitrogen in 3-acetaminopyridine has a reported ¹⁵N chemical shift of -63.7 ppm. rsc.org The quaternization of the nitrogen to form the pyridinium salt would lead to a significant downfield shift. The typical range for pyridinium nitrogens can be from approximately -180 to -220 ppm relative to nitromethane. researchgate.netfigshare.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of ionic compounds like this compound. In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the cation, [C₆H₈NO]⁺, at a mass-to-charge ratio (m/z) of 110.06.

Further fragmentation of this molecular ion within the mass spectrometer (MS/MS) can provide additional structural information. Potential fragmentation pathways could include the loss of the methyl group (CH₃) or other neutral losses from the pyridinium ring. The fragmentation pattern would be instrumental in confirming the connectivity of the molecule. ekb.eg

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. nih.gov For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its key structural features.

The quaternization of the pyridine (B92270) nitrogen to form a pyridinium salt induces significant changes in the vibrational spectra compared to the parent pyridine molecule. pw.edu.plcdnsciencepub.com This includes shifts in the aromatic C-H and ring stretching vibrations. pw.edu.pl High-resolution IR absorption spectra of the closely related 3-hydroxy-(1H)-pyridinium cation have been identified, providing a strong basis for spectral assignment. aip.org

Key expected vibrational bands for the 3-Hydroxy-1-methylpyridin-1-ium cation are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3400-3200 | O-H Stretch (broad) | Hydroxyl (-OH) | |

| ~3150-3000 | C-H Stretch | Aromatic Ring | pw.edu.plcdnsciencepub.com |

| ~1640-1630 | C=C / C=N Stretch | Pyridinium Ring | pw.edu.plresearchgate.net |

| ~1500-1450 | C=C / C=N Stretch | Pyridinium Ring | pw.edu.plresearchgate.net |

| ~1100 | N⁺-C Stretch (exocyclic) | N⁺-CH₃ | pw.edu.pl |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. sharif.edu

The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the aromatic pyridinium ring system. The primary transitions observed are π → π* (pi to pi-antibonding) and n → π* (non-bonding to pi-antibonding). researchgate.net The hydroxyl substituent (-OH) and the positively charged nitrogen atom within the aromatic ring act as auxochromes, influencing the energy of these transitions and thus the wavelengths of maximum absorption (λmax). Studies on 3-hydroxypyridine (B118123) and related pyridinium compounds show characteristic absorption peaks in the UV region. sharif.edunih.govresearchgate.net

| Electronic Transition | Associated Orbitals | Expected Absorption Region |

| π → π | π (bonding) → π (antibonding) | High-energy UV region (< 300 nm) |

| n → π | n (non-bonding) → π (antibonding) | Lower-energy UV region (> 300 nm) |

Photoluminescence (PL) spectroscopy involves the absorption of photons by a molecule (excitation), followed by the emission of photons as the molecule returns to its ground electronic state. This emission process is also known as fluorescence.

Derivatives of 3-hydroxypyridine are known to be fluorescent, particularly the cationic and dipolar ionic forms. nih.gov The neutral form of 3-hydroxypyridine is typically non-fluorescent. nih.gov The 3-Hydroxy-1-methylpyridin-1-ium cation, being permanently in its cationic form, is expected to exhibit fluorescence. The fluorescence arises from the nature of the pyridinium ring system, which contains a "push-pull" fluorophore structure. wikipedia.org In this system, the hydroxyl group acts as an electron-donating group, while the positively charged pyridinium ring acts as an electron-withdrawing group. This charge separation facilitates the electronic transitions necessary for fluorescence. Hydroxypyridinium derivatives have been reported to show fluorescence with excitation around 290 nm and emission near 390 nm. researchgate.net The exact excitation and emission maxima are sensitive to the solvent environment and pH. nih.gov

X-ray Crystallography and Solid-State Structural Characterization

The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physical and chemical properties of a compound. X-ray crystallography provides unparalleled insight into these structures.

Interactive Table: Crystallographic Data for bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6

| Parameter | Value |

|---|---|

| Empirical Formula | C6H12O3, [C6H8NO]+[I]¯ |

| Crystal System | Monoclinic |

Note: The data presented is for the iodide salt in a cocrystal with 18-crown-6, as a proxy for the structural characteristics of the 3-hydroxy-1-methylpyridin-1-ium cation. researchgate.net

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is primarily used to confirm the phase purity of a bulk sample and to identify crystalline phases. In the context of the synthesized supramolecular cocrystal of bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6, PXRD analysis was employed to verify that the bulk material was a single, pure crystalline phase. researchgate.net The resulting diffraction pattern serves as a fingerprint for the specific crystal structure, and any deviation from this pattern would indicate the presence of impurities or different polymorphic forms.

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For a polar, ionic compound like this compound, various methodologies can be employed for its analysis and purification.

Ultra-high performance liquid chromatography (UPLC) offers significant advantages in terms of resolution, speed, and sensitivity over conventional HPLC. For the analysis of quaternary ammonium (B1175870) compounds, such as this compound, UPLC-MS/MS methods have been developed. These methods are sensitive enough to detect trace amounts in various matrices. cdc.gov The analysis of pyridostigmine (B86062) and its impurities, which include structurally similar pyridinium compounds, often utilizes UPLC for rapid and efficient separation. innovareacademics.in

Interactive Table: Representative UPLC Conditions for Quaternary Ammonium Compounds

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., formic acid or ammonium formate) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. The determination of 3-hydroxypyridinium (B1257355) derivatives in various samples is commonly achieved using reversed-phase HPLC with fluorescence or UV detection. nih.gov For the analysis of pyridostigmine bromide and its degradation products, which include 3-hydroxy-N-methylpyridinium derivatives, stability-indicating HPLC methods have been developed. ekb.eg These methods are crucial for quality control and stability studies.

Interactive Table: Representative HPLC Conditions for 3-Hydroxypyridine Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., LiChrosorb® 100 RP-18) |

| Mobile Phase | Isocratic or gradient elution with acetonitrile and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| Detection | UV-Vis or Fluorescence Detector |

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and highly sensitive technique for the quantification of trace levels of compounds in complex matrices. This method is particularly well-suited for the analysis of quaternary ammonium compounds due to their inherent charge. nih.govrsc.org LC-MS/MS methods have been developed for the determination of a wide range of quaternary ammonium compounds in various samples, offering excellent selectivity and low limits of detection. nih.gov The analysis of pyridostigmine impurity B (3-hydroxy-N-methylpyridinium) in human plasma has been successfully achieved using a highly sensitive and rapid LC-MS/MS method. innovareacademics.in

Interactive Table: Representative LC-ESI-MS/MS Conditions for Quaternary Ammonium Compounds

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase or mixed-mode liquid chromatography |

| Ionization | Electrospray Ionization (ESI) in positive ion mode |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode |

| Mobile Phase | Acetonitrile/water or methanol/water with additives like formic acid or ammonium formate (B1220265) |

Computational and Theoretical Investigations of 3 Hydroxy 1 Methylpyridin 1 Ium Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 3-Hydroxy-1-methylpyridin-1-ium chloride are absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

There are no available research findings that specifically detail DFT studies on the electronic structure, reactivity, or spectroscopic properties of this compound. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicted spectral characteristics (IR, UV-Vis, NMR), but this information has not been published.

Natural Bond Orbital (NBO) Analysis of Charge Transfer and Bonding Interactions

Information regarding NBO analysis to investigate charge transfer and bonding interactions within this compound is not present in the available literature. This type of analysis would be instrumental in understanding the nature of the covalent and non-covalent interactions within the molecule and with its chloride counter-ion.

Global Reactivity Parameters and Thermodynamic Stability Predictions

There is a lack of published data on the calculated global reactivity parameters (such as chemical hardness, softness, and electronegativity) and thermodynamic stability predictions for this compound. These parameters are crucial for predicting the compound's reactivity and stability under various conditions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are vital for understanding a molecule's behavior in a biological or material context. As with quantum chemical calculations, specific applications of these methods to this compound are not documented.

Molecular Docking Studies for Ligand-Target Binding Prediction

No molecular docking studies featuring this compound as a ligand have been found in the scientific literature. Consequently, there are no available data tables of docking scores or predictions of its binding affinity and interactions with any specific biological targets.

Computational Exploration of Conformations and Tautomerism

A computational exploration of the possible conformations and potential tautomers of this compound has not been reported. Such studies would clarify the molecule's conformational landscape and the relative stability of any existing tautomeric forms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is founded on the principle that the biological activity of a substance is directly related to its molecular structure and physicochemical properties.

The development of a QSAR model begins with the creation of a dataset of molecules with known biological activities. For a series of compounds including this compound, this would involve calculating a wide range of molecular descriptors. These descriptors are numerical values that characterize specific properties of the molecule, falling into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that relate to the size and shape of the molecule.

Hydrophobic Descriptors: Often represented by the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.gov The goal is to create a model with high statistical significance, characterized by a high correlation coefficient (R²) and strong predictive power, which is often assessed through internal and external validation techniques. nih.gov Such a model can then be used to predict the activity of new, untested compounds that share a similar structural framework. nih.gov

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular forces. Computational analysis of these interactions provides deep insight into the supramolecular assembly and physical properties of the compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The distance from the surface to the nearest nucleus external to it (de) and the nearest nucleus internal to it (di) are calculated. These are normalized and mapped onto the surface using a property called dnorm, which highlights regions of significant intermolecular contact. nih.gov

Contacts shorter than the van der Waals radii sum are shown in red, contacts of intermediate length are in white, and longer contacts are in blue. nih.gov For pyridinium (B92312) salts, these red areas typically signify strong hydrogen bonding interactions. nih.govresearchgate.net

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate scispace.com

| Interaction Type | Contribution (%) |

| H···H | 48.9 |

| Cl···H/H···Cl | 18.9 |

| O···H/H···O | 9.8 |

| C···H/H···C | 9.0 |

| C···C | 8.6 |

This data indicates that weak van der Waals H···H interactions and hydrogen bonds involving the chloride anion and hydrogen atoms are the most significant contributors to the crystal packing. scispace.com A similar distribution would be anticipated for this compound.

The crystal structures of pyridinium salts are typically dominated by an extensive network of hydrogen bonds. In compounds containing a hydroxyl group and a chloride counter-ion, strong O—H⋯Cl hydrogen bonds are expected to be a primary organizing force. nih.gov Additionally, weaker C—H⋯Cl and C—H⋯O interactions contribute to the formation of a robust three-dimensional supramolecular assembly. nih.govnih.gov

In the crystal of a similar compound, 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride, intermolecular O—H⋯Cl and N—H⋯Cl hydrogen bonds, along with C—H⋯O contacts, connect the individual ions. nih.gov The chloride anion frequently acts as an acceptor for multiple hydrogen bonds, leading to tetra- or penta-coordinated anions that link the organic cations together. nih.gov Furthermore, π-stacking interactions between the aromatic pyridinium rings can also play a role, indicated by short C···C distances between neighboring rings. nih.gov

Table 2: Example Hydrogen Bond Geometries in Related Pyridinium Salts

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Source |

| O-H···Cl | - | ~1.97 | - | - | nih.gov |

| C-H···Cl | - | ~2.79 | - | - | nih.gov |

| N-H···Cl | 0.91 | 2.21 | 3.118 | 175 | nih.gov |

| O-H···Cl | 0.84 | 2.22 | 3.056 | 172 | nih.gov |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. chemrxiv.org The MEP is mapped onto the molecule's electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, nucleophilic) and blue indicates regions of positive potential (electron-poor, electrophilic). mdpi.com

For the 3-Hydroxy-1-methylpyridin-1-ium cation, the MEP map would be expected to show:

A region of intense negative potential (red) around the oxygen atom of the hydroxyl group, corresponding to its lone pairs of electrons. This site is the most likely hydrogen bond acceptor. chemrxiv.org

Regions of positive potential (blue) located on the hydrogen atom of the hydroxyl group and, to a lesser extent, on the hydrogen atoms attached to the pyridinium ring. These sites are electrophilic and will act as hydrogen bond donors. mdpi.com

This analysis allows for a rational prediction of how the molecule will interact with neighboring ions in the crystal lattice. The negative potential on the hydroxyl oxygen will be attracted to the positive potential of hydrogen atoms on adjacent cations, while the positive potential on the hydroxyl hydrogen will be strongly attracted to the electron-rich chloride anion, thus predicting the dominant hydrogen bonding patterns observed in the crystal structure. chemrxiv.orgmdpi.com

Molecular Interactions and Biochemical Mechanisms

Enzyme Interaction Studies and Mechanistic Insights

The interaction of 3-Hydroxy-1-methylpyridin-1-ium chloride with various enzymes is a key area of research to understand its biochemical effects. The following subsections detail the current understanding of its mechanisms of action on specific enzyme targets.

The primary toxic action of organophosphorus compounds (OPs), such as nerve agents and pesticides, is the irreversible inhibition of acetylcholinesterase (AChE). nih.govresearchgate.net This inhibition occurs through the phosphorylation of a serine hydroxyl group within the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. nih.govresearchgate.net This can result in a cholinergic crisis, characterized by symptoms like muscle weakness, seizures, and respiratory failure. nih.gov

Pyridinium (B92312) oximes are a critical class of compounds used as reactivators for organophosphate-inhibited AChE. nih.govnih.gov The general mechanism of reactivation involves a nucleophilic attack by the oxime group on the phosphorus atom of the organophosphate bound to the enzyme. nih.govresearchgate.net This process displaces the phosphyl group from the catalytic serine, thereby restoring the enzyme's normal function. researchgate.netresearchgate.net The quaternary nitrogen of the pyridinium ring plays a crucial role by correctly orienting the molecule within the anionic site of the cholinesterase, facilitating the nucleophilic attack. researchgate.net

A closely related compound, pyridostigmine (B86062) bromide, which is the dimethylcarbamate (B8479999) ester of 3-hydroxy-1-methylpyridinium bromide, is used as a reversible inhibitor of AChE. nih.gov It acts as a prophylactic agent against organophosphate poisoning by carbamylating the active site of AChE. nih.gov This temporary, reversible inhibition protects the enzyme from irreversible phosphorylation by organophosphates. nih.gov

While direct studies on the inhibitory activity of this compound are not extensively detailed in the available literature, its structural similarity to the core of pyridostigmine suggests a potential for reversible binding to the active site of cholinesterases.

Table 1: Overview of Pyridinium Compounds' Interaction with Cholinesterases

| Compound Class | Interaction Type | Mechanism of Action | Reference |

| Pyridinium Oximes | Reactivator | Nucleophilic attack on the phosphylated enzyme active site, displacing the organophosphate. | nih.govresearchgate.netnih.govresearchgate.net |

| Pyridostigmine (related to 3-Hydroxy-1-methylpyridin-1-ium) | Reversible Inhibitor | Carbamylates the serine in the AChE active site, protecting it from irreversible phosphorylation. | nih.gov |

Currently, there is no scientific literature available that specifically describes the interaction of this compound with histone deacetylases (HDACs). General HDAC inhibitors typically function by chelating the zinc ion in the enzyme's active site, but no studies have implicated this specific compound in such a mechanism.

There is no available research to indicate that this compound acts as an inhibitor of RNA polymerase.

Specific studies on the interaction between this compound and dihydrofolate reductase (DHFR) have not been reported in the scientific literature.

There is no scientific evidence to suggest that this compound modulates the activity of matrix metalloproteases, α-glucosidase, α-amylase, or sphingolipid-degrading enzymes.

Photosensitization and Photooxidative Stress Mechanisms

Research indicates that 3-hydroxypyridine (B118123) and its N-alkyl derivatives, such as the 3-Hydroxy-1-methylpyridin-1-ium cation, can function as photosensitizers. arizona.edu These molecules act as phototoxic chromophores, capable of absorbing light energy and initiating photochemical reactions that can lead to cellular damage. arizona.edu

Upon absorption of UVA and UVB radiation, these compounds can trigger photooxidative stress through at least two primary mechanisms:

Type I Mechanism: Involves photoinduced electron transfer, where the excited photosensitizer directly interacts with a substrate molecule to produce radical ions. These ions can then react with molecular oxygen to form superoxide (B77818) anions and other reactive oxygen species (ROS). researchgate.net

Type II Mechanism: The excited photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.gov

Studies on various pyridinium derivatives have demonstrated their capacity to generate singlet oxygen upon irradiation. nih.gov For instance, glyceraldehyde-derived advanced glycation end-products featuring a 3-hydroxypyridinium (B1257355) structure have been shown to be photosensitive and produce singlet oxygen when irradiated with blue light. nih.gov The N-alkyl-3-hydroxypyridinium cation has been identified as a minimal phototoxic chromophore for UVA radiation. arizona.eduusask.ca The photophysical properties of hydroxypyridine compounds, including their fluorescence and potential for excited-state ionization, are central to their photosensitizing capabilities. nih.gov

Table 2: Photosensitization Mechanisms of Hydroxypyridinium Compounds

| Mechanism | Description | Key Reactive Species | Reference |

| Photoinduced Electron Transfer (Type I) | The excited photosensitizer interacts with other molecules to produce radical ions, which then form ROS. | Radical ions, Superoxide anion | researchgate.net |

| Energy Transfer to Oxygen (Type II) | The excited photosensitizer transfers energy to molecular oxygen. | Singlet oxygen (¹O₂) | nih.gov |

Role as Endogenous Photosensitizers in Biological Contexts

While direct evidence for the endogenous presence of this compound is not established, the broader class of 3-hydroxypyridine derivatives, to which it belongs, has been identified as a significant class of endogenous photosensitizers within human skin. nih.gov These molecules are found in various skin biomolecules, including enzymatic collagen cross-links and vitamin B6 vitamers. nih.gov The 3-hydroxypyridine chromophore is the key structural feature responsible for this photosensitizing activity. researchgate.net Upon absorption of UVA radiation, these endogenous chromophores can trigger photooxidative stress, contributing to skin photodamage. nih.gov Therefore, it is plausible that if this compound were present in biological systems, it would exhibit similar photosensitizing properties.

Mechanism of Reactive Oxygen Species (ROS) Formation and Cellular Stress Pathways

The photosensitizing action of 3-hydroxypyridine derivatives is mediated through the generation of reactive oxygen species (ROS). nih.gov The general mechanism for photosensitization can proceed through two primary pathways, Type I and Type II. ugr.esnih.gov In the Type I mechanism, the excited photosensitizer interacts directly with a substrate molecule, leading to electron or hydrogen transfer to form free radicals. These radicals can then react with oxygen to produce ROS. ugr.es In the Type II mechanism, the excited photosensitizer in its triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govnih.gov

For 3-hydroxypyridine derivatives, studies have shown that their photosensitizing effects in skin cells lead to an enhancement of intracellular peroxide formation, suggesting a photooxidative mechanism. nih.gov This induction of oxidative stress can activate cellular stress signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov While the specific quantum yield of singlet oxygen for this compound has not been reported, various pyridinium-based photosensitizers are known to generate singlet oxygen upon irradiation. nih.govmdpi.com The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is a critical measure of a photosensitizer's potential for inducing photodynamic effects. nih.govucf.edu

Photosensitized Macromolecular Damage: Protein Cross-linking and Peptide Photooxidation

The generation of ROS by photosensitizing 3-hydroxypyridine derivatives can lead to significant damage to biological macromolecules. nih.gov Research has demonstrated that these compounds are potent photosensitizers for macromolecular damage, including the cross-linking of proteins and the photooxidation of peptides. nih.gov

For instance, studies have shown that 3-hydroxypyridine derivatives can effect the photocross-linking of proteins like RNase A. nih.gov This process involves the formation of covalent bonds between amino acid residues within a protein or between different protein molecules, which can lead to the loss of protein function.

Furthermore, these photosensitizers can induce the photooxidation of peptides, such as melittin, with the incorporation of molecular oxygen. nih.gov This oxidative damage to peptides and proteins can disrupt cellular structures and functions. The ability of pyridinium salts to engage in photo-induced electron transfer (PET) with amino acids like tryptophan further highlights a mechanism by which these compounds can selectively modify proteins under visible light irradiation. nih.govresearchgate.netresearchgate.net

Supramolecular Interactions and Host-Guest Chemistry

The unique structural and electronic properties of this compound make it an interesting candidate for supramolecular chemistry, where non-covalent interactions drive the formation of well-ordered assemblies.

Formation of Supramolecular Complexes with Macrocyclic Ethers (e.g., 18-crown-6)

3-Hydroxy-1-methylpyridin-1-ium iodide has been shown to form a supramolecular cocrystal with the macrocyclic ether 18-crown-6. This complex, bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6, is synthesized from 3-hydroxypyridine, methyl iodide, and 18-crown-6. mdpi.com The crystal structure is characterized by a network of intermolecular contacts, including C–H···O, C–H···I, and O–H···I interactions, which are crucial for the cohesion of the crystal lattice. mdpi.com The formation of such host-guest complexes is a hallmark of supramolecular chemistry, where the crown ether encapsulates or interacts with the cationic guest molecule.

| Parameter | Value/Description | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| Key Intermolecular Interactions | C–H···O | mdpi.com |

| C–H···I | mdpi.com | |

| O–H···I | mdpi.com | |

| Direct Band Gap Energy | 3.21 eV | mdpi.com |

Self-Assembly Mechanisms of Organic Salts and Cocrystals

The self-assembly of organic salts and cocrystals is governed by a hierarchy of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. researchgate.net In the case of pyridinium salts, the crystal packing is often dictated by interactions between the cation and the anion, as well as interactions between the aromatic rings. nih.govresearchgate.netresearchgate.net

For 3-hydroxypyridine derivatives, the presence of the hydroxyl group provides an additional site for strong hydrogen bonding, which can direct the supramolecular assembly. For example, the reaction of 3-hydroxypyridine with salicylic (B10762653) acid results in the formation of a salt with an extended network of hydrogen bonds. researchgate.net The crystal packing of pyridinium salts can be influenced by the nature of the counter-ion and the presence of other functional groups on the pyridine (B92270) ring, leading to diverse supramolecular architectures. nih.govmdpi.com

Interactions with Biological Macromolecules

The cationic nature of the 3-Hydroxy-1-methylpyridin-1-ium ion suggests the potential for electrostatic interactions with negatively charged biological macromolecules such as DNA and certain proteins. While specific studies on the interaction of this compound with these macromolecules are limited, the behavior of similar pyridinium compounds provides valuable insights.

Pyridinium-based compounds have been investigated for their ability to bind to DNA. acs.org The positively charged pyridinium ring can interact with the negatively charged phosphate (B84403) backbone of DNA. Furthermore, cation-π interactions, where the positive charge of the pyridinium ion interacts with the π-electron clouds of the DNA bases, can also contribute to binding. nih.gov The stability and specificity of these interactions can be influenced by the specific substituents on the pyridinium ring. nih.gov

Regarding proteins, N-alkylpyridinium salts can engage in various non-covalent interactions, including electrostatic interactions with acidic amino acid residues and cation-π interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine. nih.govchemrxiv.org The binding of small molecules to proteins can be influenced by factors such as the lipophilicity of the compound and the specific binding sites on the protein. nih.govnih.gov The modification of tryptophan residues in proteins can be achieved through photo-induced electron transfer from pyridinium salts, indicating a direct interaction between the two molecules upon photoactivation. nih.govresearchgate.netresearchgate.net

DNA Binding and Intercalation Studies

While direct studies on the binding and intercalation of this compound with DNA are not extensively detailed in current literature, the molecule's structural characteristics—a planar aromatic pyridinium ring and a positive charge—suggest potential modes of interaction based on studies of similar compounds. Cationic, planar molecules can interact with the negatively charged DNA double helix through several mechanisms.

One primary mode of interaction is electrostatic attraction between the cationic pyridinium moiety and the anionic phosphate backbone of DNA. nih.gov Furthermore, the planar nature of the pyridinium ring allows for potential intercalation, where the molecule inserts itself between the base pairs of the DNA helix. nih.gov This type of interaction is characteristic of many planar aromatic compounds and leads to structural perturbations of the DNA, which can affect its replication and transcription. nih.gov Studies on other fluorinated pyridinium platinum (IV) complexes have demonstrated that the aromatic pyridine ligands can facilitate both intercalation and electrostatic interactions. researchgate.net Similarly, novel conjugated poly(pyridinium salt) derivatives have been shown to interact with and selectively detect DNA. rsc.org

Another possible interaction is minor groove binding. Peptides containing pyridine-2-carboxamide have been shown to bind as dimers in the minor groove of DNA. nih.gov The specific mode and affinity of binding for this compound would depend on various factors, including its precise geometry, charge distribution, and the specific DNA sequence. Detailed biophysical studies, such as UV-Vis titration, fluorescence spectroscopy, and molecular docking, would be necessary to fully elucidate the nature and strength of its DNA binding capabilities. researchgate.net

Interaction with Heat Shock Proteins (HSPs) and Heat Shock Factors (HSFs)

Heat Shock Proteins (HSPs) are a family of molecular chaperones that play a critical role in maintaining protein homeostasis, especially in response to cellular stress such as heat, oxidative stress, and exposure to toxins. nih.gov They assist in the proper folding of newly synthesized proteins and the refolding of misfolded proteins. frontiersin.org Heat Shock Factor 1 (HSF-1) is the primary transcription factor that regulates the expression of HSPs. nih.govacs.org

Direct experimental evidence detailing the interaction of this compound with HSPs and HSFs is limited. However, research on other pyridinium derivatives suggests that this class of compounds can interact with the heat shock system. For instance, certain halogenated pyridinium derivatives have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90). researchgate.net Hsp90 is an essential chaperone for the stability and function of many signaling proteins involved in cancer progression. These pyridinium compounds were found to inhibit the ATPase activity of Hsp90, which is crucial for its chaperone function. The interaction is thought to occur at the ATPase binding site of the Hsp90 protein.

Additionally, a pyridinium-based fluorescent probe has been developed to monitor pH changes associated with heat shock in the endoplasmic reticulum, indicating that the pyridinium structure can be utilized in tools to study the heat shock response. nih.gov Given these findings, it is plausible that this compound could interact with HSPs, potentially modulating their activity. However, without specific studies, it remains a hypothesis that the compound could act as a cellular stressor or directly bind to chaperones like Hsp90.

Mechanisms of Organic Cation Transporter Modulation

Organic Cation Transporters (OCTs) are a family of transmembrane proteins (part of the SLC22 family) responsible for the transport of a wide range of small organic cations across cell membranes. nih.gov This transport is a crucial mechanism for the absorption and excretion of numerous endogenous molecules and xenobiotics, including many drugs. nih.gov The transport process is generally independent of sodium and pH gradients, driven instead by the electrochemical potential difference across the cell membrane.

As a positively charged organic molecule, this compound is a likely candidate for interaction with OCTs. Studies on structurally similar compounds provide strong evidence for this mechanism. For example, 1-methyl-4-phenylpyridinium (MPP+), a well-known neurotoxin, is a model substrate for OCT1 and OCT2. nih.gov Research on rat OCT1 has shown that it contains multiple binding sites for MPP+, indicating a complex interaction mechanism. nih.gov

Furthermore, studies on N-butylpyridinium chloride have demonstrated its inhibitory effects on both OCTs and multidrug and toxic extrusion transporters (MATEs). The inhibitory potency of alkyl-substituted pyridinium compounds on OCTs was found to increase with the length of the alkyl chain. This suggests that the pyridinium ring is a key recognition motif for these transporters. Dehydrocorydaline, another organic cation, has been identified as a substrate of OCT1 and OCT3, which contributes to its accumulation in the heart. nih.gov

Based on this evidence, this compound is expected to be a substrate and/or inhibitor of OCTs. Its transport into cells would be mediated by these transporters, following the electrochemical gradient. This interaction could be a significant factor in its cellular uptake, tissue distribution, and renal clearance.

| Compound | Transporter | Effect | IC₅₀ Value (µM) |

|---|---|---|---|

| N-Butylpyridinium chloride | rOCT1, rOCT2, hOCT2, hMATE1, hMATE2-K | Inhibition | 0.2 - 8.5 |

| Hexyl-pyridinium chloride | rOCT2 | Inhibition | 0.1 |

| Ethyl-pyridinium chloride | rOCT2 | Inhibition | 14 |

| Pyridinium chloride | rOCT2 | Inhibition | 671 |

Data derived from studies on the inhibitory effects of various ionic liquids on organic cation transporters. researchgate.net

Complexation with Metal Ions and Coordination Chemistry (e.g., Vanadium(V))

The 3-hydroxy-pyridinium structure is a derivative of hydroxypyridinones (HOPOs), which are well-established as powerful chelating agents for a variety of metal ions, particularly hard Lewis acids. kcl.ac.uknih.govmdpi.com The chelation occurs through the deprotonated hydroxyl group and the adjacent keto-oxygen, forming a stable five-membered ring with the metal ion. nih.gov This bidentate O,O-donor arrangement gives them a high affinity for trivalent metal ions like Fe(III) and Al(III), as well as tetravalent and pentavalent ions like Vanadium(V). mdpi.comnih.govubc.ca

The coordination chemistry of vanadium is of significant interest due to its biological and pharmaceutical relevance. ubc.ca Vanadium can exist in several oxidation states, with V(IV) (as vanadyl, VO²⁺) and V(V) (as vanadate, VO₃⁻ or dioxovanadium(V), VO₂⁺) being the most common in biological systems. mostwiedzy.pl Hydroxypyridinones form highly stable complexes with these vanadium species. nih.gov

For a trivalent metal ion, three bidentate hydroxypyridinone ligands are required to satisfy the typical octahedral coordination geometry, forming a 3:1 ligand-to-metal complex. kcl.ac.uk The high affinity of these ligands for metal ions is quantified by their pM values (the negative logarithm of the free metal ion concentration at defined conditions), which are often very high, indicating strong sequestration of the metal ion. For example, hexadentate 3,4-HP ligands have shown pFe values as high as 26-27. nih.gov

With Vanadium(V), which often forms oxo- or dioxo- species, the coordination is similar. The hydroxypyridinone ligands would coordinate to the vanadium center, displacing water or other weakly bound ligands. The resulting complex with this compound would be highly stable due to the chelate effect. The exact geometry would depend on the specific vanadium species involved; for instance, a dioxovanadium(V) core typically results in a distorted octahedral geometry with the oxo groups in a cis position. mostwiedzy.pl The strong chelating ability of the hydroxypyridinone backbone makes it an excellent scaffold for sequestering metal ions like Vanadium(V). nih.govresearchgate.net

| Chelator Type | Metal Ion | pM Value |

|---|---|---|

| Hexadentate tris-3,4-HP (NTA(PrHP)₃) | Fe³⁺ | 26.3 |

| Hexadentate tris-3,4-HP (NTA(PrHP)₃) | Al³⁺ | 19.8 |

| Hexadentate tris-3,4-HP (NTA(BuHP)₃) | Fe³⁺ | 27.9 |

| Hexadentate tris-3,4-HP (NTA(BuHP)₃) | Al³⁺ | 22.0 |

pM values represent the chelating efficiency under standard conditions (pH 7.4, 1 µM metal, 10 µM ligand). A higher pM value indicates stronger chelating ability. nih.gov

Structure Activity Relationship Sar and Rational Design of 3 Hydroxy 1 Methylpyridin 1 Ium Derivatives

Impact of Substituent Position and Electronic Nature on Biological and Chemical Reactivity

The biological and chemical reactivity of 3-hydroxy-1-methylpyridin-1-ium derivatives is profoundly influenced by the position and electronic characteristics of substituents on the pyridinium (B92312) ring. The electron-donating or electron-withdrawing nature of a substituent can alter the electron density distribution within the molecule, thereby affecting its interaction with biological targets and its chemical stability.

The introduction of various functional groups at different positions on the pyridine (B92270) ring can significantly modulate the biological activity of the resulting derivatives. For instance, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OMe) can enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the inclusion of halogen atoms or bulky groups may lead to a decrease in such activity. nih.gov The position of these substituents is also critical; studies have shown that moving a substituent can drastically alter the compound's efficacy.

In the context of monoamine oxidase (MAO) inhibition, a key area of investigation for pyridinium-based compounds, the nature of the substituent is paramount. For example, the 3-hydroxypyridine (B118123) scaffold itself has been shown to possess MAO-inhibiting properties. researchgate.net One study demonstrated that an isolated 3-hydroxypyridine derivative, emoxypine, decreased the activity of MAO-A and MAO-B. researchgate.net The electronic effects of substituents play a crucial role in these interactions, influencing the binding affinity and inhibitory potential of the molecule. nih.gov

The chemical reactivity is also a function of these structural modifications. For example, the introduction of halogens like bromine and fluorine can increase the lipophilicity of coumarin (B35378) derivatives, a principle that can be extrapolated to pyridinium compounds. researchgate.net Lipophilicity is a key parameter that affects a molecule's ability to permeate biological membranes. researchgate.net

The following table summarizes the observed effects of different substituents on the biological activity of pyridine derivatives, based on a review of various studies.

| Substituent Group | Position | Electronic Nature | Observed Impact on Biological Activity |

| -OMe | Multiple | Electron-donating | Increased antiproliferative activity nih.gov |

| -OH | Multiple | Electron-donating | Enhanced antiproliferative activity nih.gov |

| Halogens (Br, Cl, F) | Multiple | Electron-withdrawing | Decreased antiproliferative activity nih.gov |

| Bulky Groups | Multiple | Steric hindrance | Lowered antiproliferative activity nih.gov |

| -CH3 | Multiple | Electron-donating | Decreased polarity and IC50 values nih.gov |

| -CN | Multiple | Electron-withdrawing | Lower polarity and decreased IC50 values nih.gov |

| -COOEt | Multiple | Electron-withdrawing | Increased polarity and IC50 values nih.gov |

Optimization of Linker Regions and Surface Recognition Groups for Target Selectivity

For 3-hydroxy-1-methylpyridin-1-ium derivatives to be effective as targeted agents, they often incorporate linker regions and surface recognition groups. The rational design of these components is critical for achieving high selectivity towards a specific biological target, such as an enzyme or receptor.

Linker regions are flexible chains that connect the core pyridinium scaffold to a surface recognition group. The length, rigidity, and chemical nature of the linker can significantly impact the binding affinity and selectivity of the molecule. For example, in the design of meridianin derivatives as JAK/STAT3 signaling inhibitors, the length of an alkyl chain linker was found to be crucial for antitumor activity. mdpi.com Both shortening and lengthening the optimal six-carbon chain resulted in decreased antiproliferative effects. mdpi.com

Surface recognition groups are moieties designed to interact specifically with the surface of the biological target. These groups can be designed to fit into binding pockets or interact with specific amino acid residues. By tailoring the surface recognition group, it is possible to enhance the selectivity of the compound for its intended target over other structurally similar proteins. This principle is fundamental in structure-based drug design, where the goal is to develop agents that are pharmacologically active and highly selective.

The optimization of both the linker and the recognition group is often an iterative process, involving cycles of design, synthesis, and biological evaluation to identify the combination that provides the best target selectivity and potency.

Derivation of Mechanistic Insights from Systematic Structural Modifications

Systematic structural modifications of the 3-hydroxy-1-methylpyridin-1-ium scaffold provide valuable insights into the mechanism of action of these compounds. By observing how specific structural changes affect biological activity, researchers can infer how the molecule interacts with its target at a molecular level.

For instance, if the introduction of a bulky group at a particular position abolishes activity, it might suggest that this part of the molecule fits into a sterically constrained binding pocket. Similarly, altering the electronic properties of a substituent can reveal the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions) that are critical for binding.

Crystallographic studies of compounds bound to their protein targets can provide direct evidence of these interactions. For example, the crystal structure of the CYP3A4-bromoergocryptine complex revealed the importance of specific amino acid residues for binding and provided a model for how the substrate orients itself in the active site. nih.govresearchgate.net Such structural data is invaluable for understanding the mechanism of action and for guiding further rational design efforts.

By combining the results of systematic modifications with structural biology and computational modeling, a detailed picture of the molecular interactions driving the biological effects of 3-hydroxy-1-methylpyridin-1-ium derivatives can be constructed.

Principles for Rational Design of Chemical Probes and Inhibitors

The knowledge gained from SAR studies forms the basis for the rational design of novel chemical probes and inhibitors based on the 3-hydroxy-1-methylpyridin-1-ium scaffold. The goal of rational design is to create molecules with optimized properties for a specific application, whether it be as a therapeutic agent or as a tool for studying biological processes.

Key principles for the rational design of these compounds include:

Target-Oriented Design : The design process should begin with a clear understanding of the biological target and its structure.

Structure-Based Design : When the three-dimensional structure of the target is known, computational methods can be used to design molecules that fit precisely into the active or allosteric sites.

Pharmacophore Modeling : Identifying the key functional groups and their spatial arrangement (the pharmacophore) required for biological activity is crucial. Systematic modifications of the 3-hydroxy-1-methylpyridin-1-ium scaffold help to define this pharmacophore.

Optimization of Physicochemical Properties : Properties such as solubility, lipophilicity, and metabolic stability must be considered and optimized to ensure that the designed molecule can reach its target in a biological system. For example, reducing lipophilicity can decrease neurotoxicity and shorten a drug's half-life. scirp.org

Iterative Design and Synthesis : Rational drug design is an iterative process. scirp.org Initial designs are synthesized and tested, and the results are used to refine subsequent designs until a compound with the desired properties is achieved.

The versatile nature of the hydroxypyridone scaffold, which is closely related to the 3-hydroxy-1-methylpyridin-1-ium structure, makes it an ideal starting point for the design of a wide range of therapeutic and imaging agents. nih.gov Its favorable toxicity profile and the ease with which it can be functionalized allow for the creation of large libraries of compounds for screening and optimization. nih.gov

Advanced Research Applications in Chemical Biology

Development of Chemical Probes and Tools for Biological Pathway Interrogation

The 3-hydroxypyridinium (B1257355) scaffold is a valuable component in the design of chemical probes for studying biological pathways. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function within a cellular context. The development of these tools often relies on reaction-based strategies where the probe undergoes a specific chemical transformation upon interacting with its target analyte, leading to a detectable signal. nih.gov

Derivatives of 3-hydroxypyridine (B118123) can be functionalized to create probes that report on specific cellular events. For instance, the hydroxyl group can be modified or "caged" with a reactive group that is selectively cleaved by a particular enzyme or reactive oxygen species (ROS). This cleavage event can unmask the hydroxyl group, leading to a change in the molecule's properties, such as initiating fluorescence, which can be used to monitor the targeted biological activity. nih.gov The inherent properties of the pyridinium (B92312) ring can be tuned to optimize solubility, cell permeability, and target engagement. While direct applications of 3-Hydroxy-1-methylpyridin-1-ium chloride as a probe are still emerging, the foundational chemistry of related 3-hydroxypyridine and pyridinium compounds demonstrates significant potential for creating novel tools to interrogate signaling pathways, enzyme activity, and metabolic processes. researchgate.netnih.gov

Application as Derivatization Reagents for Enhanced Analyte Detection in Complex Biological Samples

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the efficient ionization of analytes is crucial for sensitive detection. Many biologically important molecules, such as short-chain fatty acids, steroids, and primary and secondary amines, exhibit poor ionization efficiency, making them difficult to detect at low concentrations in complex samples like serum or tissue extracts. nih.govnih.gov

Pyridinium compounds, including derivatives of this compound, are employed as derivatization reagents to overcome this challenge. capes.gov.br Derivatization involves chemically modifying the analyte to attach a tag that enhances its analytical properties. The key feature of these reagents is the permanently positively charged quaternary nitrogen atom. shimadzu-webapp.eu By reacting with a functional group on the analyte (e.g., a carboxyl group on a fatty acid or a hydroxyl group on a steroid), the pyridinium tag imparts a permanent positive charge onto the molecule. nih.govcapes.gov.br This "pre-charged" derivative shows significantly improved ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to substantial increases in detection sensitivity. capes.gov.brnih.gov

This strategy offers several advantages:

Enhanced Sensitivity: The permanent charge dramatically increases the signal intensity in the mass spectrometer, allowing for the detection of analytes at much lower concentrations. nih.gov

Improved Chromatography: The modification can alter the chromatographic behavior of the analyte, sometimes leading to better separation from interfering components in the sample. capes.gov.br

Broad Applicability: Different pyridinium-based reagents can be synthesized to target various functional groups, including carboxylic acids, amines, and hydroxyls. nih.govcapes.gov.br

| Analyte Class | Target Functional Group | Principle of Derivatization | Key Advantage | Reference |

|---|---|---|---|---|

| Carboxylic Acids (e.g., fatty acids) | Carboxyl (-COOH) | Reagent's functional group (e.g., amine) couples with the analyte's carboxyl group, attaching the pyridinium tag. | Overcomes poor ionization of acidic molecules; enables analysis of polycarboxylic acids. | nih.gov |

| Primary/Secondary Amines | Amine (-NH2, -NHR) | Pyrylium (B1242799) salts react selectively with unhindered primary amines (e.g., lysine (B10760008) ε-amino group) to form charged pyridinium salts. | Highly selective reaction, introducing a fixed charge for enhanced detection of peptides and proteins. | shimadzu-webapp.eu |

| Steroids (e.g., oxosteroids, estrogens) | Hydroxyl (-OH), Carbonyl (C=O) | Reagents like pyridine-3-sulfonyl chloride react with hydroxyl groups. Hydrazide-containing pyridinium reagents react with carbonyls. | Allows for sensitive quantification of low-level hormones and steroids in biological matrices. | nih.govnih.gov |

Use as Reactive Matrices in Mass Spectrometry Imaging for Metabolomics

Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. acs.org The choice of the matrix, a UV-absorbing compound that co-crystallizes with the analyte, is critical for successful imaging. researchgate.net A "reactive matrix" is an advanced type of matrix that not only facilitates desorption and ionization but also chemically reacts with specific analytes on the tissue surface. nih.gov This on-tissue derivatization enhances the detection of molecules that are otherwise difficult to ionize. researchgate.netnih.gov

Methylpyridinium-based compounds have emerged as effective reactive matrices for the analysis of specific metabolite classes. nih.gov For example, methylpyridinium carboxaldehydes have been successfully used for the MALDI-MSI of cholesterol and other hydroxyl-containing sterols in brain tissue. nih.gov Cholesterol is notoriously difficult to analyze by MALDI-MS due to its poor ionization. The reactive matrix covalently reacts with the hydroxyl group of cholesterol, attaching a charged methylpyridinium tag. nih.gov This single-step derivatization greatly enhances both the desorption and ionization of the sterol, enabling sensitive mapping of its distribution in tissue. nih.gov

The benefits of using such reactive matrices include:

Simplified Sample Preparation: The derivatization occurs directly on the tissue, simplifying sample handling compared to multi-step extraction and reaction protocols. nih.govnih.gov

Enhanced Sensitivity and Specificity: The reaction targets specific functional groups, improving the detection sensitivity for a particular class of molecules. nih.govresearchgate.net

Broader Analyte Coverage: This approach extends the capabilities of MALDI-MSI to include important metabolite classes that are otherwise challenging to detect. researchgate.net

| Matrix Type | Target Analyte Class | Reaction Mechanism | Application Example | Reference |

|---|---|---|---|---|

| Methylpyridinium Carboxaldehydes | Hydroxyl-containing sterols | Reacts with the hydroxyl group to form a charged derivative. | Mapping cholesterol distribution in brain tissue sections. | nih.gov |

| Fluoromethylpyridinium-based matrices | Phenolic hydroxyls, primary/secondary amines | Covalent charge-tagging of target functional groups. | Comprehensive mapping of neurotransmitter networks (e.g., dopaminergic, serotonergic). | researchgate.net |

| Hydrazide-based Pyridinium Matrices | Aldehydes and Ketones | Reacts with carbonyl groups to form a hydrazone derivative with a permanent charge. | Improved imaging of brain metabolites containing carbonyl groups. | rsc.org |

Utility in Studying Macromolecular Function via Fluorescence Techniques

Fluorescence spectroscopy is a cornerstone of chemical biology, used to study molecular interactions, conformational changes, and the cellular environment. The fluorescence properties of 3-hydroxypyridine derivatives make them and their conjugates valuable as potential fluorescent probes. nih.gov

The fluorescence of 3-hydroxypyridine compounds is highly dependent on their chemical environment, particularly the pH. nih.gov Different ionic forms of the molecule (cationic, neutral, dipolar ion, and anionic) exhibit distinct fluorescence characteristics, including different emission wavelengths and intensities. nih.gov For instance, the cationic and dipolar ionic forms of 3-hydroxypyridine derivatives are typically fluorescent, while the neutral forms are not. nih.gov This pH-dependent fluorescence can be exploited to probe local proton concentrations or to report on binding events that alter the local environment of the fluorophore.

When a 3-hydroxypyridinium-based fluorophore is attached to a macromolecule, such as a protein or nucleic acid, changes in the macromolecule's conformation or its interaction with other molecules can alter the fluorophore's immediate environment. This can lead to measurable changes in its fluorescence signal (e.g., intensity, wavelength, or lifetime), providing insights into the macromolecular function. While more complex pyridinium derivatives are often designed for specific applications like tracking amyloid-beta protein fibrils nih.gov, the fundamental photophysical properties of the 3-hydroxypyridinium core provide a basis for developing new fluorescent tools. nih.gov

| Ionic Form | Typical Fluorescence | Controlling Factor | Potential Application | Reference |

|---|---|---|---|---|

| Cation | Fluorescent | Low pH (acidic) | Probing acidic microenvironments. | nih.gov |

| Neutral Molecule | Non-fluorescent | Neutral pH | Acts as an "off" state in pH-sensitive probes. | nih.gov |

| Dipolar Ion | Appreciably fluorescent | Physiological pH range | Probes for studying biological systems at neutral pH. | nih.gov |

| Anion | Fluorescent | High pH (alkaline) | Probing basic microenvironments; often the most fluorescent form. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.